molecular formula C21H19FN2O5 B2862298 Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1359396-02-3

Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Katalognummer: B2862298
CAS-Nummer: 1359396-02-3
Molekulargewicht: 398.39
InChI-Schlüssel: REMSEJIVUJAENY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a 6-fluoro substituent on the quinoline core, a methoxycarbonyl group at position 2, and a carbamoylmethoxy side chain at position 4 bearing a 4-ethoxyphenyl moiety. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and multidrug resistance (MDR) reversal properties, owing to their structural versatility and ability to interact with biological targets such as P-glycoprotein (P-gp) . The incorporation of fluorine at position 6 enhances electronegativity and metabolic stability, while the 4-ethoxyphenyl group may influence lipophilicity and target binding.

Eigenschaften

IUPAC Name

methyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-3-28-15-7-5-14(6-8-15)23-20(25)12-29-19-11-18(21(26)27-2)24-17-9-4-13(22)10-16(17)19/h4-11H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMSEJIVUJAENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN2O5C_{21}H_{19}FN_2O_5 with a molecular weight of 398.4 g/mol. The presence of fluorine and ethoxy groups enhances its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC21H19FN2O5C_{21}H_{19}FN_2O_5
Molecular Weight398.4 g/mol
CAS Number1359396-02-3

The mechanism of action for this compound primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents proper DNA unwinding, leading to cell death in susceptible bacteria .

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that indicate effective antibacterial properties.

Table: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The results indicated that the compound could be a candidate for further development in cancer therapy.

Cell LineIC50 (µM)
HeLa15.5
MCF-720.3
A54918.7

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6: Fluoro vs. Methoxy

The 6-fluoro substituent distinguishes this compound from analogs like Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (synthesized in ). Fluorine’s smaller atomic radius and higher electronegativity compared to methoxy (-OCH₃) can reduce steric hindrance and improve membrane permeability. For instance, in P-gp inhibition studies, methoxy-substituted quinolines demonstrated moderate activity, but fluorination may enhance binding affinity due to stronger dipole interactions with the protein’s hydrophobic pockets .

Modifications in the Carbamoylmethoxy Side Chain

The 4-ethoxyphenyl carbamoyl group contrasts with analogs such as Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate (). Ethoxy groups (-OCH₂CH₃) are more electron-donating than methyl groups, which could modulate electronic interactions with biological targets. For example, in P-gp inhibition, electron-rich aryl groups may enhance π-π stacking with aromatic residues in the protein’s substrate-binding domain .

Core Structural Analog: 7-Chloro-6-Fluoroquinoline Derivatives

Compounds like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () share the 6-fluoro motif but differ in core saturation (dihydroquinoline vs. fully aromatic quinoline) and substituent positions. The absence of a dihydroquinoline core in the target compound suggests a divergent mechanism of action.

Data Table: Structural and Functional Comparison

Compound Name Position 6 Substituent Carbamoyl Side Chain Key Properties/Biological Activity Reference
Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate Fluoro (-F) 4-ethoxyphenyl High electronegativity, potential P-gp interaction This work
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Methoxy (-OCH₃) Phenyl Moderate P-gp inhibition
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate Fluoro (-F) 3,5-dimethylphenyl Increased steric bulk, reduced solubility
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Fluoro (-F) N/A Topoisomerase inhibition, antibacterial

Research Findings and Implications

  • Synthetic Methodology : The target compound’s synthesis likely follows procedures analogous to , where carboxylate intermediates are methylated using methyl iodide and potassium carbonate in acetone .
  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 (–3) are critical for determining the 3D conformation of such compounds, including ring puckering effects (described via Cremer-Pople coordinates in ), which influence binding dynamics .
  • Biological Relevance : While the 6-fluoro and 4-ethoxyphenyl groups are hypothesized to optimize target engagement, empirical data on this specific compound are sparse. Future studies should prioritize in vitro P-gp inhibition assays and pharmacokinetic profiling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.